molecular formula C34H32N2O7 B557810 Fmoc-Asn(Dod)-OH CAS No. 113534-16-0

Fmoc-Asn(Dod)-OH

Cat. No. B557810
M. Wt: 580.6 g/mol
InChI Key: NUINEVHFMAGARJ-PMERELPUSA-N
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Description

“Fmoc-Asn(Dod)-OH” is a compound used in proteomics research . It has the molecular formula C34H32N2O7 , and its IUPAC name is (2S)-4-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid .


Synthesis Analysis

“Fmoc-Asn(Dod)-OH” is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . This method is the choice for peptide synthesis due to the availability of high-quality Fmoc building blocks at low cost . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .


Molecular Structure Analysis

The molecular structure of “Fmoc-Asn(Dod)-OH” is complex, with a molecular weight of 580.6 g/mol . It contains several functional groups, including fluorenylmethyloxycarbonyl (Fmoc) and 4,4’-dimethoxybenzhydryl (Dod), which are attached to an asparagine amino acid residue .


Chemical Reactions Analysis

The chemical reactions involving “Fmoc-Asn(Dod)-OH” are primarily associated with its role in peptide synthesis . The Fmoc group is removed during the synthesis process, which is a key step in the formation of the peptide bond .


Physical And Chemical Properties Analysis

“Fmoc-Asn(Dod)-OH” has a density of 1.3±0.1 g/cm3, a boiling point of 857.5±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It has 9 hydrogen bond acceptors, 3 hydrogen bond donors, and 12 freely rotating bonds .

Scientific Research Applications

Ultrasound Sonication in De-O-Acetylation One significant application of Fmoc-Asn derivatives involves the selective de-O-acetylation under ultrasound sonication conditions. A study demonstrated that Fmoc-Asn(Ac3GlcNAc)-OH could be selectively de-O-acetylated with more than 90% yield under such conditions, indicating the effectiveness of ultrasound in enhancing reaction purity and efficiency (Sun Bing-yan, 2015).

Preventing Aspartimide Formation in Peptide Synthesis Another pivotal application involves the use of Fmoc-Asn derivatives to prevent aspartimide formation in peptide synthesis. Fmoc-Asp derivatives have been developed to minimize the formation of aspartimide by-products, a common issue in Fmoc/tBu chemistry of aspartyl-containing peptides. The study highlighted the effectiveness of new Fmoc-Asp derivatives in reducing aspartimide formation, thus contributing to the synthesis of homogenous peptides (R. Behrendt et al., 2015).

Incorporation in Antibacterial Composite Materials Fmoc-decorated self-assembling building blocks, including Fmoc-Asn(Dod)-OH derivatives, have been utilized for their antibacterial capabilities. The nanoassemblies formed by such derivatives can significantly affect bacterial morphology and viability when incorporated within resin-based composites, demonstrating their potential in developing enhanced biomedical materials (L. Schnaider et al., 2019).

Development of Hydrogels and Nanomaterials Fmoc-Asn(Dod)-OH and similar derivatives have been applied in the creation of hydrogels and nanomaterials. These hydrogels, characterized by their nanofibrillar network structure, have been utilized for the incorporation of materials like reduced graphene oxide (RGO), showcasing a method to create stable hybrid hydrogels with potential applications in biomedical and electronic fields (B. Adhikari & A. Banerjee, 2011).

Extracellular Matrix-Mimetic Scaffolds Furthermore, Fmoc-Asn derivatives have been involved in the formation of extracellular matrix-mimetic scaffolds. Dipeptide hydrogels formed through the coassembly of Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH have shown to support the growth of NIH 3T3 fibroblast cells, mimicking the integrin-binding RGD peptide of fibronectin. This application underscores the potential of Fmoc-Asn derivatives in cell culture and tissue engineering (Wathsala Liyanage et al., 2015).

Safety And Hazards

The safety and hazards of “Fmoc-Asn(Dod)-OH” are not specified in the retrieved sources. It is recommended to handle it according to standard laboratory safety procedures .

Future Directions

The future directions of “Fmoc-Asn(Dod)-OH” are likely to be influenced by advances in peptide synthesis technology and the growing demand for synthetic peptides in medicinal chemistry and pharmacology .

properties

IUPAC Name

(2S)-4-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N2O7/c1-41-23-15-11-21(12-16-23)32(22-13-17-24(42-2)18-14-22)36-31(37)19-30(33(38)39)35-34(40)43-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-30,32H,19-20H2,1-2H3,(H,35,40)(H,36,37)(H,38,39)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUINEVHFMAGARJ-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557149
Record name N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asn(Dod)-OH

CAS RN

113534-16-0
Record name N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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